molecular formula C6H9N3O2 B14586421 N,N-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide CAS No. 61224-26-8

N,N-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide

Cat. No.: B14586421
CAS No.: 61224-26-8
M. Wt: 155.15 g/mol
InChI Key: XYTVWWVGVUIUAZ-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- is a heterocyclic organic compound that contains an imidazole ring. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different imidazole derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce various imidazole derivatives with different substituents.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- can be compared with other similar compounds, such as:

    1H-Imidazole-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

    1H-Imidazole-4-carboxamide: This compound also has a similar structure but with the carboxamide group at the 4-position.

    1H-Imidazole-5-carboxamide: This compound has the carboxamide group at the 5-position.

The uniqueness of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

61224-26-8

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-1H-imidazole-3-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-8(2)6(11)9-4-3-7-5(9)10/h3-4H,1-2H3,(H,7,10)

InChI Key

XYTVWWVGVUIUAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=CNC1=O

Origin of Product

United States

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